(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

Description

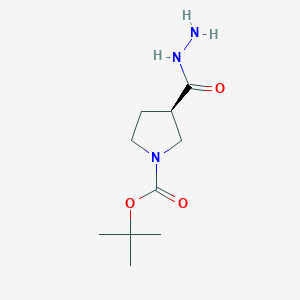

(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide (CAS: 1408002-81-2) is a chiral hydrazide derivative featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₀H₁₉N₃O₃, with a molecular weight of 229.28 g/mol . The Boc group enhances solubility and stability during synthetic processes, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry. The hydrazide (-CONHNH₂) moiety enables reactivity with carbonyl groups, facilitating the formation of hydrazones, heterocycles (e.g., triazoles, oxadiazoles), and other bioactive derivatives .

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMHEXPZANOFSL-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide typically involves the following steps:

Protection of Pyrrolidine: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.

Carboxylation: The protected pyrrolidine is then carboxylated to introduce the carboxylic acid functional group.

Hydrazide Formation: The carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine under controlled conditions.

Industrial Production Methods

Industrial production of ®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield oxides or ketones.

Reduction: Can produce amines or alcohols.

Substitution: Results in various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The Boc group provides stability and protects the compound from premature degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Compounds

Aromatic Hydrazides

Nicotinic Acid Hydrazide and IsoNicotinic Acid Hydrazide

- Structure : These are pyridine-based hydrazides lacking the Boc group and pyrrolidine ring.

- Applications : Used to synthesize antimicrobial hydrazones and metal chelators. For example, nicotinic acid hydrazide derivatives exhibit anti-Mycobacterium tuberculosis activity (MIC values: 1.56–12.5 µg/mL) .

- Key Difference : The absence of a Boc group and heterocyclic backbone limits their utility in peptide coupling compared to the target compound.

Benzoic Acid Hydrazide Derivatives

- Structure: Simple aromatic hydrazides with varying substituents (e.g., p-aminobenzoic acid hydrazide).

- Applications : Demonstrated antimicrobial activity against S. aureus and E. coli . Derivatives like 4-(benzenesulfonamido)benzoic acid hydrazide are used in functionalizing graphene oxide for material science applications .

- Key Difference : These lack the stereochemical complexity and Boc protection, limiting their role in enantioselective synthesis.

Heterocyclic Hydrazides

6-BOC-Hydrazinopyridine-3-carboxylic Acid

- Structure : A Boc-protected pyridine hydrazide.

- Synthesis : Prepared via hydrazine reaction with 6-chloronicotinic acid followed by Boc protection .

- Applications : Intermediate for heterocyclic scaffolds; differs from the target compound in its aromatic pyridine core versus pyrrolidine.

2-Furancarboxylic Acid Hydrazide

Enantiomeric Comparison: (S)-1-Boc-pyrrolidine-3-carboxylic Acid Hydrazide

- Structure : Enantiomer of the target compound.

- Applications: Similar synthetic utility, but stereochemistry affects interactions in chiral environments (e.g., enzyme binding). No direct bioactivity data are available, but enantiomers often show divergent pharmacological profiles .

Boc-Protected Analogs

Boc-Protected Piperazic Acid Derivatives

Research Findings and Functional Comparisons

Table 1: Structural and Functional Comparison

Key Observations:

- Reactivity : The Boc group in the target compound enhances stability during synthesis, while aromatic hydrazides prioritize electronic effects for bioactivity .

- Biological Activity : Hydrazides with aromatic systems (e.g., nicotinic acid) show stronger antimicrobial effects, whereas Boc-pyrrolidine derivatives are more suited for chiral synthesis .

- Material Science: Non-Boc hydrazides (e.g., 2-furancarboxylic acid) are preferred for covalent modifications in nanomaterials .

Biological Activity

(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, a pyrrolidine ring, and a carboxylic acid hydrazide functional group. This structure is crucial for its reactivity and interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor of specific enzymes and its role in therapeutic applications.

The compound's mechanism involves interaction with metalloproteases, particularly zinc-dependent proteases. These enzymes are significant in several physiological processes, including cell signaling and tissue remodeling. Inhibition of these proteases can lead to therapeutic effects in conditions such as hypertension and cancer.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against B16-F0 melanoma cells, demonstrating significant inhibition of cell proliferation at concentrations as low as 20 μM. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Research has also suggested neuroprotective properties, potentially useful in treating neurodegenerative diseases. In vitro assays showed that the compound could reduce oxidative stress-induced neuronal cell death, indicating its role as an antioxidant.

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on Cancer Cell Lines :

- Objective : Evaluate cytotoxicity against various cancer cell lines.

- Method : Cells were treated with different concentrations of the compound for 72 hours.

- Results : Significant reduction in cell viability was observed in treated groups compared to controls, with IC50 values indicating potent activity.

-

Neuroprotection Assay :

- Objective : Assess protective effects against oxidative stress.

- Method : Neuronal cells were exposed to hydrogen peroxide with and without the compound.

- Results : Cells treated with this compound showed reduced markers of apoptosis and enhanced survival rates.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | B16-F0 Melanoma | 20 | Significant reduction in viability |

| Neuroprotection | Neuronal Cells | 10 | Reduced apoptosis markers |

| Enzyme Inhibition | Metalloproteases | Varies | Inhibition of enzymatic activity |

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for preparing (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide, and what key reagents are involved? A: The synthesis typically involves two steps: (1) activation of the carboxylic acid group and (2) hydrazide formation. For analogous hydrazides (e.g., ferulic acid hydrazide derivatives), thionyl chloride (SOCl₂) is used to convert the carboxylic acid to an acyl chloride, followed by reaction with hydrazine hydrate . For Boc-protected pyrrolidine derivatives, tert-butoxycarbonyl (Boc) protection is introduced early to preserve stereochemistry and prevent side reactions . Critical reagents include SOCl₂, hydrazine, and Boc-anhydride. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid racemization, particularly for the (R)-enantiomer.

Characterization Techniques

Q: What analytical methods are recommended for confirming the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .

- HPLC-MS : To assess purity and confirm molecular weight (e.g., using reverse-phase C18 columns with ESI-MS detection) .

- IR Spectroscopy : Confirm hydrazide formation via N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .

Biological Applications

Q: In what biomedical research contexts has this compound been explored? A: Hydrazide derivatives are widely studied for:

- Enzyme Inhibition : MAO-B inhibitors (e.g., ferulic acid hydrazides) show potential in neurodegenerative disease models. The Boc-pyrrolidine scaffold may enhance blood-brain barrier penetration .

- Antimicrobial Activity : Pyrrolidine hydrazides with substituted aryl groups exhibit antibacterial effects, suggesting structural modifications could optimize activity .

Safety and Handling

Q: What safety protocols are recommended for laboratory handling of this compound? A: While specific toxicity data are limited for this compound, general precautions for hydrazides include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Treat as hazardous organic waste due to potential genotoxicity of hydrazine derivatives .

Advanced: Synthetic Optimization

Q: How can reaction yields be improved during hydrazide formation? A: Key strategies include:

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.

- Hydrazine Excess : Employ a 1.5–2.0 molar excess of hydrazine hydrate to drive the reaction to completion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced: Biological Activity Assay Design

Q: How can MAO-B inhibitory activity be experimentally evaluated for this compound? A: A standard protocol involves:

Enzyme Source : Recombinant human MAO-B expressed in insect cells.

Substrate : Kynuramine (50 µM), with fluorescence detection of 4-hydroxyquinoline (λₑₓ = 310 nm, λₑₘ = 400 nm).

IC₅₀ Determination : Serial dilutions of the compound (0.1–100 µM) are tested, and data are analyzed using nonlinear regression .

Advanced: Mechanistic Studies

Q: What computational methods are used to predict binding interactions between this compound and MAO-B? A: Molecular docking (e.g., AutoDock Vina) and MD simulations can model inhibitor-enzyme interactions. Key parameters include:

- Binding Pocket : Focus on the MAO-B flavin-binding site.

- Scoring Functions : Prioritize compounds with hydrogen bonds to Tyr435 or π-π stacking with FAD .

Advanced: Structure-Activity Relationship (SAR)

Q: How do substituents on the pyrrolidine ring influence bioactivity? A: SAR studies on analogous compounds reveal:

- Boc Group : Enhances metabolic stability but may reduce solubility.

- Carboxylic Acid Hydrazide : Critical for MAO-B inhibition; replacing it with esters or amides abolishes activity .

- Stereochemistry : The (R)-configuration improves selectivity over MAO-A by 10-fold in some derivatives .

Advanced: Data Contradiction Analysis

Q: How can conflicting reports on antibacterial activity of hydrazide derivatives be resolved? A: Discrepancies often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance activity against Gram-negative bacteria, while bulky groups reduce membrane penetration .

- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) and MIC determination methods (broth dilution vs. agar diffusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.